Scientific Field: Oncology, Immunology
Summary of Application: Temsirolimus (TEM) has been shown to enhance anti-cancer immunity by inducing autophagy-mediated degradation of the secretion of small extracellular vesicle PD-L1.
Methods of Application: In this study, TEM was used to activate autophagy in cancer cells, leading to the degradation of multivesicular bodies (MVBs) associated with the secretion of sEV through colocalization with autophagosomes or lysosomes.
Results or Outcomes: TEM was found to promote CD8 + T cell-mediated anti-cancer immunity in co-cultures of CD8 + T cells and tumor cells.
Scientific Field: Oncology
Methods of Application: In this study, patients with advanced soft tissue sarcoma were administered a combination of Temsirolimus and Irinotecan.
Summary of Application: Temsirolimus is approved by the FDA for the treatment of advanced renal cell carcinoma, a type of kidney cancer.
Methods of Application: In this application, Temsirolimus is administered to patients with advanced renal cell carcinoma.
Results or Outcomes: The use of Temsirolimus has shown significant results in the treatment of advanced renal cell carcinoma.
Scientific Field: Pharmacology
Summary of Application: A study found that in patients receiving concurrent therapy with Temsirolimus and Ketoconazole, the Area Under the Curve (AUC) values for Temsirolimus plus Sirolimus and Sirolimus only were elevated.
Methods of Application: This study involved administering a combination of Temsirolimus and Ketoconazole to patients.
Results or Outcomes: The study found that the AUC values for Temsirolimus plus Sirolimus and Sirolimus only were elevated 2.3- and 3.1-fold compared with the AUC following Temsirolimus monotherapy.
Summary of Application: Temsirolimus has been studied for the treatment of neuroendocrine tumors.
Methods of Application: In these studies, Temsirolimus is administered to patients with neuroendocrine tumors.
Results or Outcomes: While the specific outcomes can vary depending on the individual patient’s condition, Temsirolimus has shown promise in the treatment of neuroendocrine tumors.
Summary of Application: Temsirolimus has been used in the treatment of Mantle Cell Lymphoma, a type of non-Hodgkin lymphoma.
Methods of Application: In this application, Temsirolimus is administered to patients with Mantle Cell Lymphoma.
Results or Outcomes: The use of Temsirolimus has shown significant results in the treatment of Mantle Cell Lymphoma.
Temsirolimus is an antineoplastic agent primarily used in the treatment of renal cell carcinoma (RCC). It is a derivative of sirolimus, developed by Wyeth Pharmaceuticals and marketed under the brand name Torisel. The drug was approved by the U.S. Food and Drug Administration in May 2007 and by the European Medicines Agency shortly thereafter. Temsirolimus functions as a selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cellular growth, proliferation, and survival pathways .
The chemical formula for temsirolimus is , with an average molecular weight of approximately 1030.29 g/mol. It is administered intravenously and exhibits a complex pharmacokinetic profile characterized by extensive distribution and metabolism primarily through the cytochrome P450 3A4 enzyme system in the liver .
Temsirolimus acts as a specific inhibitor of the mammalian target of rapamycin (mTOR) protein complex [, ]. mTOR plays a critical role in cell growth, proliferation, and survival. By inhibiting mTOR, temsirolimus disrupts these processes in cancer cells, leading to tumor growth arrest and cell death [].
Temsirolimus acts by binding to an intracellular protein known as FK506-binding protein 12 (FKBP-12). This complex inhibits mTOR activity, leading to a cascade of effects that include:
Temsirolimus exhibits significant biological activity against renal cell carcinoma by targeting the mTOR signaling pathway. Its mechanism includes:
The synthesis of temsirolimus involves several key steps that transform sirolimus into its active form. The general synthetic route includes:
Temsirolimus is primarily indicated for:
The drug's unique mechanism makes it particularly valuable in oncology, especially in cases where traditional therapies have failed .
Temsirolimus has been studied for potential drug-drug interactions due to its metabolism via cytochrome P450 3A4. Key interactions include:
Temsirolimus shares structural and functional similarities with several other compounds that inhibit mTOR or act as immunosuppressants. A comparison with these compounds highlights its unique properties:
Compound | Mechanism | Primary Use | Unique Features |
---|---|---|---|
Sirolimus | mTOR inhibitor | Organ transplant | Established immunosuppressant |
Everolimus | mTOR inhibitor | Advanced breast cancer | Approved for various cancers |
Cyclosporine | Calcineurin inhibitor | Organ transplant | Different target pathway |
Tacrolimus | Calcineurin inhibitor | Organ transplant | Similar to cyclosporine but more potent |
Mycophenolate | Inhibitor of lymphocyte proliferation | Organ transplant | Non-mTOR related mechanism |
Temsirolimus is distinguished by its specific application in renal cell carcinoma and its unique pharmacokinetic profile compared to these similar compounds. Its selective action on mTOR makes it particularly effective in targeting cancer cells while minimizing some side effects associated with broader immunosuppressive therapies .
The selective acylation of rapamycin represents the foundational approach for temsirolimus synthesis, targeting the specific hydroxyl group at position 42 of the rapamycin molecule [1] [2]. Temsirolimus is chemically defined as the 2,2-bis(hydroxymethyl) propionic acid ester of sirolimus, where the ester bond is formed selectively at the 42-hydroxyl position rather than the 31-hydroxyl position [3].
The classical method involves the reaction of rapamycin with 2,4,6-trichlorobenzoyl chloride and 2,2-bis(hydroxymethyl)propionic acid under protective conditions using 2,2-dimethoxypropane [2] [4]. This approach faces significant challenges due to the presence of two secondary hydroxyl groups at positions 31 and 42 on the rapamycin molecule, making selective monoacylation technically demanding [2] [4]. The traditional method achieves yields of only 20-47% and requires multiple reaction steps with complex purification procedures [4].
An improved regioselective synthesis strategy employs protection-deprotection sequences to ensure selectivity [2] [4]. In this approach, rapamycin is first treated with excess trimethylchlorosilane to protect both 31- and 42-hydroxyl groups, forming rapamycin 31,42-bis-trimethylsilyl ether [4]. Subsequently, the 42-protecting group is selectively removed under mild acidic conditions to yield rapamycin 42-hydroxyl-31-trimethylsilyl ether [4]. The free 42-hydroxyl group is then acylated with the appropriate anhydride, followed by removal of the 31-protecting group to obtain temsirolimus [4].
Recent advances have introduced more efficient acylation strategies using substituted boronic acid protection systems [4]. The method employs 2,2-dimethylol propionic acid protected by substituted boric acids such as ethylboronic acid, propylboronic acid, cyclohexylboronic acid, or benzylboronic acid [4]. This approach achieves yields of up to 54.8% while simplifying the synthetic route to two primary reaction steps [4].
The most advanced industrial approach utilizes isopropylidene-2,2-bis(methoxy) propionic acid anhydride as the acylating agent [2]. This method offers two distinct routes: direct acylation of rapamycin followed by deprotection, and regioselective acylation using protected rapamycin intermediates [2]. The regioselective route achieves remarkable yields of up to 93.6% through careful control of reaction conditions and protection strategies [2].
The lipase-catalyzed regioselective esterification represents a significant advancement in green chemistry approaches for temsirolimus synthesis [5] [6] [7]. This enzymatic method addresses the challenges of conventional chemical synthesis by providing complete regioselectivity with environmentally friendly conditions [6] [7].
The lipase-catalyzed process employs immobilized Thermomyces lanuginose lipase as the biocatalyst for the regioselective acylation of rapamycin [5] [6]. Initial development work utilized enol acyl donors, which proved unfavorable for process development due to stability and scalability concerns [5]. Subsequent optimization identified p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate as an efficient non-enol acyl donor [5].
The optimized enzymatic process achieves conversion rates of 95.4% in methyl tert-butyl ether after 48 hours at 50°C [5]. The reaction conditions require screening of various commercial lipases and acyl donors to identify the most effective combinations [5] [6]. The process demonstrates complete regioselectivity, eliminating the formation of 31-acylated byproducts that complicate conventional chemical synthesis [6] [7].
Advanced lipase methodologies have been developed using aqueous micellar media with designer surfactants [8]. These systems employ TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) at concentrations of only 2 weight percent to facilitate enzymatic esterification in water as the reaction medium [8]. The aqueous system eliminates the need for organic solvents while maintaining high selectivity and efficiency [8].
The lipase-catalyzed approach offers several advantages including environmental sustainability, high regioselectivity, and mild reaction conditions [5] [6]. However, the method requires specialized enzymes and optimized reaction conditions, which may increase production costs compared to conventional chemical synthesis [5]. The enzymatic process demonstrates excellent scalability potential for industrial applications when properly optimized [5] [9].
Industrial-scale production of temsirolimus requires robust synthetic methodologies that balance yield, purity, cost-effectiveness, and scalability considerations [1] [4] [10]. The manufacturing process must address multiple technical challenges including regioselectivity, purification complexity, and quality control requirements [11] [10].
The primary industrial manufacturing approach employs a two-step synthetic route utilizing protected acid anhydrides [4]. The process begins with the preparation of intermediate compounds through protection reactions, followed by regioselective acylation and final deprotection steps [4]. The method employs substituted boric acid protection systems to achieve high yields while minimizing process complexity [4].
Step one involves the preparation of intermediate II through the reaction of 2,2-dimethylol propionic acid with substituted boric acids in tetrahydrofuran [4]. The reaction proceeds at room temperature, followed by heating and refluxing with toluene addition [4]. Cyclohexane is subsequently added to precipitate the desired intermediate with yields typically exceeding 80% [4].
Step two encompasses the acylation reaction where intermediate II is dissolved in appropriate organic solvents and treated with 2,4,6-trichlorobenzoyl chloride in the presence of alkali and acid binding agents [4]. The reaction proceeds under nitrogen atmosphere at temperatures between -20°C and 40°C for 4-8 hours [4]. Rapamycin and acid binding agents are then added, and the mixture reacts overnight at room temperature [4].
The final step involves deprotection using diol reagents in organic solvents at temperatures between -20°C and 20°C for 8-14 hours [4]. The process utilizes silica gel column chromatography for separation and purification of the final product [4]. Overall yields for this industrial method range from 54.8% to 93.6% depending on the specific route and optimization parameters [4].
Alternative industrial methodologies have been developed focusing on continuous processing and improved efficiency [10] [12]. These approaches incorporate advanced separation techniques including medium-pressure liquid chromatography and high-performance liquid chromatography for product isolation and purification [10]. The purification processes are designed to remove process impurities including unreacted rapamycin, regioisomeric monoesters, and diester byproducts [11] [10].
Manufacturing scale considerations include solvent selection, waste minimization, and process safety requirements [4] [10]. The industrial processes typically employ dichloromethane, tetrahydrofuran, toluene, and ethyl acetate as primary solvents, with careful attention to solvent recovery and recycling [4]. Temperature control systems ensure consistent reaction conditions, while automated addition systems provide precise reagent delivery [4].
Quality control integration throughout the manufacturing process includes in-process monitoring using high-performance liquid chromatography [11] [13]. Real-time analysis enables process adjustments to maintain product quality and yield optimization [13]. The manufacturing process incorporates multiple purification steps to achieve pharmaceutical-grade purity standards exceeding 98% [14].
Quality control and analytical validation for temsirolimus manufacturing encompass comprehensive methodologies designed to ensure product purity, potency, and safety throughout the production process [15] [16] [13]. The analytical framework addresses multiple critical quality attributes including assay determination, impurity profiling, stability assessment, and method validation parameters [14].
High-performance liquid chromatography with ultraviolet detection represents the primary analytical method for temsirolimus quantification [17] [16]. The validated method employs reverse-phase chromatography using C18 stationary phases with mobile phase compositions of formic acid, tetrahydrofuran, and methanol in optimized ratios [17]. Detection wavelengths of 277-280 nanometers provide optimal sensitivity and specificity for temsirolimus analysis [17] [16].
Ultra-performance liquid chromatography coupled with mass spectrometry detection offers enhanced analytical capabilities for complex sample matrices [16] [14]. The method utilizes YMC Pack Pro C18 columns with trifluoroacetic acid, methanol, and acetonitrile mobile phase systems [16]. The integrated photodiode array and quadrupole mass detectors enable peak purity assessment and molecular mass determination for impurity identification [16] [14].
Method validation parameters demonstrate excellent analytical performance with linear response ranges from 50-120 micrograms per milliliter and correlation coefficients exceeding 0.9998 [17]. Precision studies show intraday and interday variability below 15.1% coefficient of variation [15] [18]. Accuracy assessments demonstrate recovery percentages between 98.61% and 99.35% across the analytical range [17] [13].
Stability-indicating analytical methods have been developed to assess temsirolimus degradation under various stress conditions [16] [19]. The methods successfully separate temsirolimus from degradation products formed under acidic, basic, oxidative, and photolytic conditions [16]. Forced degradation studies demonstrate method specificity and stability-indicating capability essential for pharmaceutical quality control [16].
Process impurity analysis employs specialized analytical techniques for identification and quantification of manufacturing-related substances [11] [13] [20]. Normal-phase high-performance liquid chromatography enables separation of rapamycin, temsirolimus regioisomer (monoester), and temsirolimus diester impurities [13] [21]. The analytical method achieves baseline resolution of all critical impurities with quantification limits appropriate for pharmaceutical specifications [13].
Liquid chromatography-mass spectrometry methods provide structural elucidation capabilities for unknown impurities encountered during process development [11] [20] [22]. Electrospray ionization mass spectrometry with tandem mass spectrometry detection enables molecular weight determination and fragmentation pattern analysis [11] [20]. These techniques facilitate impurity identification and structural characterization essential for regulatory compliance [22].
Bioanalytical methods for pharmacokinetic studies utilize liquid chromatography-tandem mass spectrometry for simultaneous determination of temsirolimus and its major metabolite sirolimus in human whole blood [15] [18] [23]. The validated method demonstrates sensitivity with lower limits of quantification at 0.25 nanograms per milliliter for temsirolimus and 0.1 nanograms per milliliter for sirolimus [15] [23].
Method validation encompasses precision, accuracy, linearity, range, specificity, robustness, and system suitability testing according to International Council for Harmonisation guidelines [13] [14]. Precision studies include system precision, method precision, and intermediate precision assessments [13]. Accuracy evaluation employs recovery studies at multiple concentration levels across the analytical range [13].
Health Hazard;Environmental Hazard